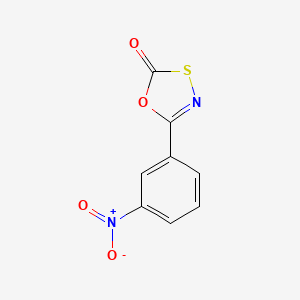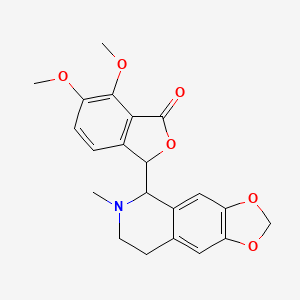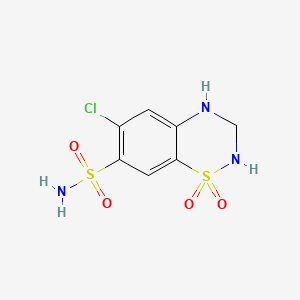
Flutroline
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von Flutrolin umfasst mehrere Schritte, beginnend mit der Herstellung des Tetrahydro-γ-Carbolin-Kerns. Dieser Kern wird dann mit verschiedenen Substituenten funktionalisiert, um die gewünschten pharmakologischen Eigenschaften zu erzielen. Die industrielle Produktion von Flutrolin umfasst in der Regel die folgenden Schritte:
Bildung des Tetrahydro-γ-Carbolin-Kerns: Dies wird durch eine Reihe von Cyclisierungsreaktionen erreicht.
Funktionalisierung: Einführung von Fluoratomen und anderen Substituenten, um die Aktivität und Stabilität der Verbindung zu verbessern.
Analyse Chemischer Reaktionen
Flutrolin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Flutrolin kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Flutrolin-Molekül zu modifizieren.
Substitution: Flutrolin kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Wissenschaftliche Forschungsanwendungen
Chemie: Flutrolin dient als Modellverbindung zur Untersuchung der Auswirkungen der Fluorsubstitution auf die pharmakologischen Eigenschaften von Tetrahydro-γ-Carbolinen.
Biologie: Es wurde in Studien verwendet, um die Rolle von Dopaminrezeptoren im Gehirn und deren Beteiligung an psychotischen Störungen zu verstehen.
Wirkmechanismus
Flutrolin übt seine Wirkung hauptsächlich durch die Blockade von Dopaminrezeptoren im Gehirn aus. Durch die Hemmung der Aktivität dieser Rezeptoren trägt Flutrolin dazu bei, die Symptome der Psychose zu reduzieren. Die Verbindung beeinflusst auch andere Neurotransmittersysteme, einschließlich Serotonin und Noradrenalin, die zu ihren allgemeinen therapeutischen Wirkungen beitragen .
Wirkmechanismus
Flutroline exerts its effects primarily through the blockade of dopamine receptors in the brain. By inhibiting the activity of these receptors, this compound helps to reduce the symptoms of psychosis. The compound also influences other neurotransmitter systems, including serotonin and norepinephrine, which contribute to its overall therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Flutrolin ist einzigartig unter den Antipsychotika aufgrund seiner Tetrahydro-γ-Carbolin-Struktur und des Vorhandenseins von Fluoratomen. Ähnliche Verbindungen umfassen:
Haloperidol: Ein bekanntes Antipsychotikum mit einer anderen chemischen Struktur, aber ähnlichen therapeutischen Wirkungen.
Risperidon: Ein weiteres Antipsychotikum, das auf Dopamin- und Serotoninrezeptoren wirkt.
Clozapin: Ein atypisches Antipsychotikum mit einem einzigartigen Wirkmechanismus im Vergleich zu Flutrolin.
Die Einzigartigkeit von Flutrolin liegt in der Kombination aus hoher Potenz, langer Wirkungsdauer und spezifischem Rezeptorprofil, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung im Bereich der Psychopharmakologie macht.
Eigenschaften
CAS-Nummer |
70801-02-4 |
|---|---|
Molekularformel |
C27H25F3N2O |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol |
InChI |
InChI=1S/C27H25F3N2O/c28-19-5-3-18(4-6-19)27(33)2-1-14-31-15-13-26-24(17-31)23-16-21(30)9-12-25(23)32(26)22-10-7-20(29)8-11-22/h3-12,16,27,33H,1-2,13-15,17H2 |
InChI-Schlüssel |
OYGDOCFZQVGFIP-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1N(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F)CCCC(C5=CC=C(C=C5)F)O |
Kanonische SMILES |
C1CN(CC2=C1N(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F)CCCC(C5=CC=C(C=C5)F)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(2-parafluorophenyl-4-hydroxybutyl)-5-parafluorophenyl-8-fluoro-1,2,3,4-tetrahydro-gamma-carboline 8-fluoro-5-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-4-hydroxybutyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3-b)indole hydrochloride CP-36,584 flutroline flutroline, (+-)-isome |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1673418.png)
![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(6-fluoro-4H-1,3-benzodioxin-8-yl)methanone](/img/structure/B1673420.png)











